molecular formula C8H8N2 B1607899 1-Methylimidazo[1,5-a]pyridine CAS No. 6558-62-9

1-Methylimidazo[1,5-a]pyridine

Cat. No.: B1607899
CAS No.: 6558-62-9
M. Wt: 132.16 g/mol
InChI Key: FSEDFOMIQFYQCU-UHFFFAOYSA-N
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Description

1-Methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring. The presence of a methyl group at the first position of the imidazole ring distinguishes this compound from other derivatives. These compounds have garnered significant attention due to their versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

The synthesis of 1-Methylimidazo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α-bromocarbonyl compounds under basic conditions. This reaction typically proceeds in organic solvents at elevated temperatures . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes or ketones in the presence of oxidizing agents . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-Methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and sulfonyl chlorides.

Comparison with Similar Compounds

1-Methylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8-4-2-3-5-10(8)6-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFOMIQFYQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=CN2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378022
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-62-9
Record name 1-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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